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Compound of Interest

Compound Name: TMX-4100

Cat. No.: B10828193 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a detailed

comparison of TMX-4100 and TMX-4116, focusing on their efficacy and selectivity in degrading

Casein Kinase 1α (CK1α). This analysis is supported by experimental data to inform compound

selection for research and therapeutic development.

Developed from the parent compound FPFT-2216, TMX-4100 and TMX-4116 are molecular

glue degraders designed to enhance target selectivity.[1][2][3] These compounds function by

inducing an interaction between the CRL4CRBN E3 ubiquitin ligase and a specific target

protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5]

While both originate from the same chemical scaffold, their functional profiles, particularly

concerning CK1α, are distinct.

Comparative Analysis of Target Degradation
Experimental data demonstrates a clear divergence in the primary targets of TMX-4100 and

TMX-4116. TMX-4116 has been identified as a potent and selective degrader of CK1α. In

contrast, TMX-4100 selectively degrades Phosphodiesterase 6D (PDE6D) and exhibits minimal

activity against CK1α.

This selectivity was achieved through chemical derivatization of FPFT-2216, which was found

to degrade not only its known targets IKZF1 and IKZF3, but also CK1α and PDE6D. The

development of TMX-4100 and TMX-4116 successfully isolated these degradation activities,

resulting in more selective chemical probes.
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Quantitative Performance Data
The following table summarizes the degradation performance of TMX-4100 and TMX-4116

based on studies in various cell lines.

Compoun
d

Primary
Target

CK1α
Degradati
on

PDE6D
Degradati
on

IKZF1/IKZ
F3
Degradati
on

DC50 for
Primary
Target

Cell Lines
Tested

TMX-4100 PDE6D Minimal Potent
Greatly

Reduced
< 200 nM

MOLT4,

Jurkat,

MM.1S

TMX-4116 CK1α Potent
Not

Detected

Not

Detected
< 200 nM

MOLT4,

Jurkat,

MM.1S

Mechanism of Action: Molecular Glue-Mediated
Degradation
TMX-4116 acts as a molecular glue, facilitating the interaction between the E3 ubiquitin ligase

complex CRL4CRBN and its neosubstrate, CK1α. This induced proximity leads to the

ubiquitination of CK1α, marking it for degradation by the 26S proteasome. This mechanism

allows for the targeted removal of CK1α from the cellular environment.
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Mechanism of TMX-4116-mediated CK1α degradation.

Experimental Protocols
The following outlines the general methodologies used to assess the degradation activity of

TMX-4100 and TMX-4116.
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Cell Culture and Treatment
Human cell lines such as MOLT-4 (acute lymphoblastic leukemia), Jurkat (T lymphocyte), and

MM.1S (multiple myeloma) were utilized. Cells were cultured in appropriate media and

conditions. For degradation assays, cells were treated with varying concentrations of TMX-
4100 or TMX-4116 for a specified duration, typically 4 hours.

Proteomic Analysis
To determine the proteome-wide degradation selectivity, quantitative proteomic methods were

employed. MOLT4 cells were treated with the compounds (e.g., 1 µM TMX-4100 or 250 nM

TMX-4116 for 4 hours). Following treatment, cell lysates were prepared, proteins were

digested, and the resulting peptides were analyzed by mass spectrometry to quantify changes

in protein abundance.

Immunoblotting
Western blotting was used to validate the degradation of specific proteins. After treatment with

the compounds, cells were lysed, and protein concentrations were determined. Equal amounts

of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary

antibodies specific for CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH or

Vinculin).
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Experimental workflow for assessing protein degradation.
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Conclusion
The data clearly indicates that TMX-4116 is the superior compound for the targeted

degradation of CK1α, demonstrating high potency and selectivity. TMX-4100, while structurally

related, is a selective PDE6D degrader with negligible impact on CK1α levels. For researchers

investigating the cellular functions of CK1α or exploring it as a therapeutic target, particularly in

hematological malignancies like multiple myeloma and acute myeloid leukemia, TMX-4116

serves as a precise chemical probe. Conversely, TMX-4100 is a valuable tool for studying the

roles of PDE6D. The distinct selectivity profiles of these two molecules underscore the power of

medicinal chemistry to refine the activity of molecular glue degraders for specific research and

therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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